molecular formula C33H61NO16 B609639 N-(Propargyl-peg4)-n-bis(peg4-acid) CAS No. 2093153-09-2

N-(Propargyl-peg4)-n-bis(peg4-acid)

Cat. No.: B609639
CAS No.: 2093153-09-2
M. Wt: 727.84
InChI Key: QTELQFWGTOEVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterobifunctional, PEGylated crosslinker that features a carboxylic acid at one end and a propargyl group at the other. This compound is primarily used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

N-(Propargyl-peg4)-n-bis(peg4-acid) is primarily used in the synthesis of BTK-IAP class of PROTAC molecules . The primary targets of this compound are Bruton’s Tyrosine Kinase (BTK) and Inhibitor of Apoptosis Proteins (IAP) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in B cell development and function. IAPs are a family of proteins that inhibit apoptosis, thus promoting cell survival .

Mode of Action

The compound acts as a linker in PROTAC molecules, connecting a ligand for the target protein (BTK) with a ligand for an E3 ubiquitin ligase (IAP) . The resulting PROTAC molecule induces the degradation of the target protein (BTK) by the proteasome . This is achieved through the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The degradation of BTK by the PROTAC molecule affects the BCR pathway. BTK is a critical component of this pathway, and its degradation disrupts signal transduction, affecting B cell development and function . The downstream effects of this include the potential modulation of immune responses.

Pharmacokinetics

The compound contains aPEG linker , which is known to improve solubility and potentially enhance bioavailability .

Result of Action

The primary result of the action of N-(Propargyl-peg4)-n-bis(peg4-acid) is the degradation of BTK in cells . This degradation disrupts the BCR pathway, potentially modulating B cell function and immune responses .

Action Environment

The action of N-(Propargyl-peg4)-n-bis(peg4-acid) can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes with azide-containing compounds can be affected by the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions .

Safety and Hazards

According to the safety data sheet, heating may cause a fire . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . It should be stored in a well-ventilated place and kept cool .

Future Directions

“N-(Propargyl-peg4)-n-bis(peg4-acid)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propargyl-peg4)-n-bis(peg4-acid) involves the reaction of a PEGylated compound with a propargyl group and a carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage .

Industrial Production Methods

Industrial production of N-(Propargyl-peg4)-n-bis(peg4-acid) typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Propargyl-peg4)-n-bis(peg4-acid) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTELQFWGTOEVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111025
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-09-2
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(Propargyl-peg4)-n-bis(peg4-acid)
Reactant of Route 2
N-(Propargyl-peg4)-n-bis(peg4-acid)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(Propargyl-peg4)-n-bis(peg4-acid)
Reactant of Route 4
N-(Propargyl-peg4)-n-bis(peg4-acid)
Reactant of Route 5
N-(Propargyl-peg4)-n-bis(peg4-acid)
Reactant of Route 6
N-(Propargyl-peg4)-n-bis(peg4-acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.